(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride
CAS No.: 2055848-81-0
Cat. No.: VC11709971
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055848-81-0 |
|---|---|
| Molecular Formula | C8H10Cl3N |
| Molecular Weight | 226.5 g/mol |
| IUPAC Name | (1S)-1-(2,6-dichlorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | QBWKCUFYMDZATP-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=CC=C1Cl)Cl)N.Cl |
| SMILES | CC(C1=C(C=CC=C1Cl)Cl)N.Cl |
| Canonical SMILES | CC(C1=C(C=CC=C1Cl)Cl)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride belongs to the class of aromatic amines with the molecular formula C₈H₉Cl₂N·HCl and a molecular weight of 226.5 g/mol. The compound features:
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Aromatic ring: Substituted with chlorine atoms at the 2- and 6-positions, creating a para-dichloro configuration.
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Ethanamine backbone: A two-carbon chain terminating in a primary amine group, protonated as a hydrochloride salt for enhanced stability.
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Chiral center: The (S)-configuration at the carbon adjacent to the amine group, critical for enantioselective interactions in biological systems.
Table 1: Key Physicochemical Properties
The para-dichloro substitution pattern distinguishes this compound from its 2,4-dichloro isomer, altering electronic distribution and steric effects. These modifications influence reactivity, solubility, and biological activity .
Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Chiral Resolution | 65–75 | >99 | L-Tartaric acid, HCl |
| Asymmetric Hydrogenation | 80–90 | >99.5 | Ru-BINAP catalyst, H₂ gas |
These methods highlight the importance of catalyst selection and reaction conditions in optimizing yield and enantiomeric excess (ee) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, D₂O):
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¹³C NMR (100 MHz, D₂O):
High-Performance Liquid Chromatography (HPLC)
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Column: Chiralpak IA (250 mm × 4.6 mm).
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Mobile phase: Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.
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Retention time: 12.3 min for (S)-enantiomer, 14.7 min for (R)-enantiomer.
Pharmaceutical and Industrial Applications
Medicinal Chemistry
(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride serves as a chiral building block in drug synthesis. Its structural analogs are precursors to:
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Antihypertensive agents: Guanfacine, a selective α₂-adrenergic receptor agonist, shares the 2,6-dichlorophenyl motif .
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Central nervous system (CNS) drugs: The amine moiety facilitates blood-brain barrier penetration, making it valuable in neuropharmacology .
Agrochemicals
The dichlorophenyl group enhances pesticidal activity, with applications in herbicides and fungicides.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fumes |
| H315: Causes skin irritation | P305+P351+P338: Rinse skin immediately |
| H319: Causes eye irritation |
Storage conditions recommend airtight containers at 2–8°C, protected from light and moisture .
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